(Z)-3-methyl-4-oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)but-2-enoic acid
Description
Properties
IUPAC Name |
(Z)-3-methyl-4-oxo-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]but-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S2/c1-7(5-10(15)16)11(17)14-12-13-8(6-19-12)9-3-2-4-18-9/h2-6H,1H3,(H,15,16)(H,13,14,17)/b7-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFXDWXCICVQTH-ALCCZGGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=NC(=CS1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=NC(=CS1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-methyl-4-oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)but-2-enoic acid typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and thiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-methyl-4-oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and strong nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that (Z)-3-methyl-4-oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)but-2-enoic acid exhibits a range of biological activities:
- Antimicrobial Activity : Several studies have highlighted its effectiveness against various bacterial strains, showing significant inhibition of growth, particularly against Gram-positive bacteria.
- Antitumor Properties : Preliminary evaluations suggest that this compound may possess anticancer properties. For instance, derivatives of thiazolidinones have shown activity against leukemia and central nervous system cancer cell lines, with notable inhibition percentages reported in vitro tests .
- Anti-inflammatory Effects : Compounds with similar structures have been documented to exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
Antibacterial Activity
A study focused on the synthesis and evaluation of thiazolidinone derivatives demonstrated that compounds similar to this compound showed broad-spectrum antibacterial activity. The most potent derivatives exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against Mycobacterium smegmatis .
Anticancer Activity
In a comprehensive study assessing various thiazolidinone derivatives, compounds were tested against multiple cancer cell lines. Notably, one derivative exhibited an 84.19% inhibition rate against MOLT-4 leukemia cells, while another showed a 72.11% inhibition against SF-295 CNS cancer cells . These results underscore the potential of thiazolidinone derivatives in cancer therapy.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in disease pathways. These studies provide insights into the mechanism of action and help identify potential therapeutic targets .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of (Z)-3-methyl-4-oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)but-2-enoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Similar in its use as a building block in organic synthesis.
Ammonium compounds: Share some chemical properties but differ significantly in structure and applications.
Uniqueness
(Z)-3-methyl-4-oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)but-2-enoic acid is unique due to its combination of a thiophene ring and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
(Z)-3-methyl-4-oxo-4-((4-(thiophen-2-yl)thiazol-2-yl)amino)but-2-enoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the synthesis, biological activity, and structure–activity relationships (SAR) of this compound, drawing from various research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of thiophen-2-ylthiazole derivatives with appropriate acylating agents. The synthetic pathway typically includes:
- Formation of the thiazole derivative.
- Reaction with maleic anhydride to yield the desired (Z)-4-amino acid structure.
- Characterization via techniques such as NMR and X-ray crystallography to confirm the molecular structure.
Antimicrobial Activity
Recent studies have demonstrated that compounds structurally related to this compound exhibit substantial antimicrobial properties. For instance, a related compound showed:
- Minimum Inhibitory Concentration (MIC) values ranging from 0.004 mg/mL to 0.03 mg/mL against various Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.015 | 0.030 |
| S. aureus | 0.008 | 0.020 |
| En. cloacae | 0.004 | 0.008 |
| M. flavus | >0.100 | >0.100 |
The most sensitive bacterium was identified as Enterobacter cloacae, while E. coli displayed the highest resistance .
Anti-inflammatory Activity
The compound has also shown promising anti-inflammatory effects in vitro and in vivo models. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that specific substitutions on the thiazole ring enhance biological activity:
- Thiazole Ring : Essential for antimicrobial activity; modifications can increase potency.
- Substituents on Butenoic Acid : The presence of methyl groups significantly contributes to enhanced activity against microbial strains.
- Amino Group Positioning : The position and type of amino substituents influence both the potency and selectivity of action.
Case Studies
- Case Study 1 : A study evaluated the antibacterial efficacy of various derivatives of thiazole-based compounds against clinical isolates, revealing that modifications to the thiazole ring significantly improved MIC values compared to standard antibiotics .
- Case Study 2 : Another investigation focused on the anti-inflammatory properties using animal models, demonstrating that administration of related compounds led to reduced edema and lower levels of inflammatory markers in serum .
Q & A
Q. What steps ensure reproducibility in synthesizing thiazole-thiophene hybrids?
- Methodological Answer :
- Dry Conditions : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
- Stoichiometric Precision : Calibrate balances and use freshly distilled reagents.
- Batch Consistency : Document reaction parameters (e.g., ramp rates for microwave synthesis) and share raw spectral data in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
